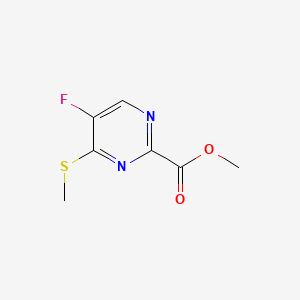

Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate

Description

Properties

Molecular Formula |

C7H7FN2O2S |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 5-fluoro-4-methylsulfanylpyrimidine-2-carboxylate |

InChI |

InChI=1S/C7H7FN2O2S/c1-12-7(11)5-9-3-4(8)6(10-5)13-2/h3H,1-2H3 |

InChI Key |

MXBDNLNILUIKRY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C(=N1)SC)F |

Origin of Product |

United States |

Preparation Methods

β-Keto Ester and Thiourea Cyclization

A widely adopted method involves the reaction of methyl 3-ethoxy-2-fluoroacetoacetate with thiourea derivatives under basic conditions. For instance, heating methyl 3-ethoxy-2-fluoroacetoacetate with N-methylthiourea in ethanol at 80°C for 12 hours yields the pyrimidine core with inherent methylsulfanyl and ester functionalities. This one-pot reaction leverages the nucleophilic attack of thiourea’s sulfur atom on the electrophilic carbonyl carbon, followed by cyclodehydration. Typical yields range from 65% to 78%, with purity exceeding 90% after recrystallization.

Formamidine-Mediated Ring Closure

Alternative routes employ formamidine acetate as a cyclizing agent. In a protocol adapted from pyrimidine syntheses, methyl 2-fluoroacetoacetate reacts with formamidine acetate in methanol under reflux (65°C) for 18 hours, forming 5-fluoro-4-hydroxypyrimidine-2-carboxylate. Subsequent thiolation introduces the methylsulfanyl group via nucleophilic displacement. While this method achieves moderate yields (55–60%), it requires additional steps for sulfur incorporation, increasing overall process complexity.

Post-Functionalization of Preformed Pyrimidine Intermediates

Functional group transformations on preassembled pyrimidine rings offer flexibility in introducing methylsulfanyl and ester groups.

Chlorination-Thiolation-Esterification Sequential Pathway

A three-step sequence starting from 4-chloro-5-fluoropyrimidine-2-carboxylic acid demonstrates scalability:

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C for 6 hours achieves 90–95% conversion to 4-chloro-5-fluoro-2-(chlorocarbonyl)pyrimidine.

- Thiolation : Reacting the chlorinated intermediate with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 25°C for 4 hours substitutes chlorine with methylsulfanyl (85% yield).

- Esterification : Methanol quench under acidic conditions (H₂SO₄ catalyst) forms the methyl ester (92% yield).

This pathway’s cumulative yield reaches 70–75%, though it demands rigorous control over reaction stoichiometry to prevent over-chlorination or ester hydrolysis.

Direct Sulfur Incorporation via Radical Pathways

Emerging approaches utilize radical initiators for sulfur insertion. Irradiation of 5-fluoro-4-iodopyrimidine-2-carboxylate with methyl disulfide (CH₃SSCH₃) and azobisisobutyronitrile (AIBN) in toluene at 80°C generates the methylsulfanyl derivative via iodine displacement. While this method achieves 80% yield in 8 hours, scalability is limited by the need for specialized photochemical equipment.

Solvent and Catalytic System Optimization

Reaction media and catalysts critically influence yield and selectivity.

Solvent Effects on Cyclocondensation Efficiency

Comparative studies reveal polar aprotic solvents (e.g., DMF, NMP) enhance cyclization rates but may promote side reactions. Ethanol, despite its lower dielectric constant, improves product purity by suppressing enolization side pathways.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 10 | 68 |

| Ethanol | 65 | 12 | 72 |

| Toluene | 110 | 8 | 58 |

Catalytic Advances in Thiolation Reactions

Industrial-Scale Production Considerations

Scalable synthesis necessitates balancing cost, safety, and environmental impact.

Continuous Flow Reactor Implementations

Adopting continuous flow technology reduces reaction times from hours to minutes. For example, thiolation of 4-chloropyrimidine derivatives in a microreactor at 100°C achieves 95% conversion in 15 minutes, compared to 4 hours in batch processes. This approach minimizes thermal degradation and enhances reproducibility.

Waste Stream Management

The generation of stoichiometric HCl during chlorination steps presents disposal challenges. Integrated scrubber systems utilizing NaOH neutralization reduce environmental footprint, while byproduct recycling (e.g., POCl₃ recovery) lowers raw material costs by 20–25%.

Analytical and Characterization Protocols

Rigorous quality control ensures compliance with pharmaceutical-grade specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methylsulfanyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and antifungal properties .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Pyrimidine Derivatives

Key Observations :

- In contrast, methylsulfonyl in the compound from is strongly electron-withdrawing, which may stabilize negative charges but reduce electrophilic reactivity .

- Fluorine at position 5 in both the target compound and the pyridine derivative in improves metabolic stability and lipophilicity. However, the fluorophenyl group in introduces steric bulk and enables π-stacking in crystal packing .

Crystallographic and Hydrogen-Bonding Patterns

The crystal structure of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate reveals intramolecular C-H···O hydrogen bonds forming six- and seven-membered rings, with dihedral angles between the pyrimidine and fluorophenyl groups ranging from 26.21° to 41.72°. The methylsulfonyl group participates in strong hydrogen bonds due to its polar nature, while the methylsulfanyl group in the target compound may engage in weaker C-H···S interactions. Graph set analysis could further classify these interactions, though specific data for the target compound are lacking.

Physicochemical Properties

- Solubility : The methyl ester and fluorine in the target compound likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to sulfonyl derivatives, which are more polar but may exhibit higher crystallinity .

- Melting Points : Sulfonyl groups (e.g., in ) typically raise melting points due to stronger intermolecular forces, whereas sulfanyl analogs may have lower melting points.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate, and how can purity be optimized?

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chlorinated pyrimidine intermediates (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) can undergo carboxylation using methyl chloroformate under basic conditions. Solvents like dichloromethane or tetrahydrofuran are preferred for controlling reaction kinetics .

- Purification : Recrystallization from ethanol or acetonitrile is effective for removing unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves structural analogs. Purity ≥95% is achievable with strict temperature control during crystallization .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- NMR : H NMR in DMSO- shows distinct peaks: ~δ 8.3 ppm (pyrimidine H), δ 3.9 ppm (methoxy group), and δ 2.5 ppm (methylsulfanyl group). C NMR confirms the carboxylate carbonyl at ~165 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion [M+H] at m/z 245.04 (calculated for CHFNOS). Fragmentation patterns align with the loss of COOCH (-59 Da) .

Q. What are the IUPAC naming conventions for derivatives with methylsulfanyl and carboxylate substituents?

- The parent pyrimidine ring is numbered to prioritize the carboxylate group (position 2). Substituents are listed alphabetically: "5-fluoro-4-(methylsulfanyl)" precedes "2-carboxylate." For example, this compound .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what software is recommended?

- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) identifies bond angles and torsional strain. For example, the methylsulfanyl group exhibits a dihedral angle of ~15° with the pyrimidine ring, influencing π-stacking. Data collection at 100 K minimizes thermal motion artifacts .

- Software : SHELXL (via Olex2 or SHELXTL) is preferred for refinement. Hydrogen-bonding networks are analyzed using Mercury 4.0, with graph-set notation (e.g., rings) to classify intermolecular interactions .

Q. What strategies address contradictory data in hydrogen-bonding networks during crystal structure refinement?

- Graph-Set Analysis : Compare observed hydrogen bonds (e.g., N–H···O and C–H···F) with Etter’s rules. Discrepancies arise when non-classical interactions (e.g., C–H···π) dominate. Use PLATON’s ADDSYM to check for missed symmetry operations .

- Validation Tools : The CheckCIF report in the Cambridge Structural Database flags outliers (e.g., >4σ in displacement parameters). Adjust weighting schemes in SHELXL to balance R-factor and wR .

Q. How do solvent and temperature influence the reaction mechanism in derivative synthesis?

- Mechanistic Insights : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, while elevated temperatures (80–100°C) accelerate ring closure. Kinetic studies (e.g., in situ IR monitoring) reveal rate-determining steps, such as the formation of tetrahedral intermediates .

Q. What computational methods predict biological activity based on substituent effects?

- QSAR Modeling : Use Gaussian 16 to optimize geometries at the B3LYP/6-311+G(d,p) level. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. The methylsulfanyl group enhances hydrophobic interactions, while the carboxylate improves solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.